molecular formula C16H15ClO6 B601506 Griseofulvic acid CAS No. 469-54-5

Griseofulvic acid

Cat. No.: B601506
CAS No.: 469-54-5
M. Wt: 338.74 g/mol
InChI Key: YIQRSAKVWZVLDN-QZTNRIJFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Griseofulvic acid can be synthesized through various chemical reactions involving griseofulvin. One common method involves the oxidation of griseofulvin using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Griseofulvic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The primary product of the oxidation of griseofulvin is this compound. Other potential products include various reduced or substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Griseofulvic acid has a wide range of applications in scientific research:

Mechanism of Action

Griseofulvic acid exerts its effects primarily through the induction of protein aggregation and tubulin polymerization. It interacts with microtubules, promoting their assembly and stabilization. This action disrupts normal cellular functions, leading to antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role as a metabolite of griseofulvin and its ability to induce protein aggregation and tubulin polymerization. This makes it a valuable compound for studying these processes and developing new antifungal agents .

Properties

IUPAC Name

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQRSAKVWZVLDN-QZTNRIJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-54-5
Record name Griseofulvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRISEOFULVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG8UC5TE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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